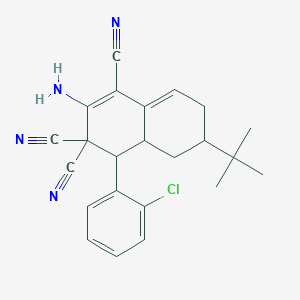![molecular formula C16H13Cl2IN2O4 B11551261 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11551261.png)
2-(2,4-dichlorophenoxy)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenoxy and hydroxy-iodo-methoxyphenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of 2-(2,4-dichlorophenoxy)acetohydrazide: This intermediate can be synthesized by reacting 2,4-dichlorophenoxyacetic acid with hydrazine hydrate under reflux conditions.
Condensation Reaction: The intermediate 2-(2,4-dichlorophenoxy)acetohydrazide is then reacted with 4-hydroxy-3-iodo-5-methoxybenzaldehyde in the presence of an acid catalyst to form the final product. The reaction is typically carried out in an ethanol solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the hydroxy and methoxy groups may facilitate hydrogen bonding with active site residues, while the dichlorophenoxy group may enhance hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetohydrazide: Lacks the hydroxy-iodo-methoxyphenyl group, resulting in different chemical properties and biological activities.
N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide: Lacks the dichlorophenoxy group, leading to variations in its reactivity and applications.
Uniqueness
2-(2,4-dichlorophenoxy)-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide is unique due to the presence of both dichlorophenoxy and hydroxy-iodo-methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H13Cl2IN2O4 |
|---|---|
Molecular Weight |
495.1 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13Cl2IN2O4/c1-24-14-5-9(4-12(19)16(14)23)7-20-21-15(22)8-25-13-3-2-10(17)6-11(13)18/h2-7,23H,8H2,1H3,(H,21,22)/b20-7+ |
InChI Key |
BHVOBTYWKUVOHH-IFRROFPPSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)I)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-chlorophenyl)methylidene]-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzohydrazide](/img/structure/B11551179.png)

![2-(3-methylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B11551190.png)
![N-(3-fluorophenyl)-2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11551209.png)
![4-Bromo-N-[3-(4-bromobenzamido)-2,4,6-trimethylphenyl]benzamide](/img/structure/B11551223.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-4-bromobenzohydrazide](/img/structure/B11551231.png)
![(2E)-N-(4-methylphenyl)-2-{[(4-methylphenyl)carbamoyl]imino}ethanamide](/img/structure/B11551237.png)
![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11551247.png)
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-(4-chlorophenyl)benzamide](/img/structure/B11551249.png)
![4,4'-{(2-nitrobenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}bis(2-methoxyphenol)](/img/structure/B11551251.png)
![O-{4-[(3-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11551256.png)
![2-(2,6-Dimethylphenoxy)-N'-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide](/img/structure/B11551259.png)
![4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-ethoxyphenyl benzoate](/img/structure/B11551268.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11551270.png)
